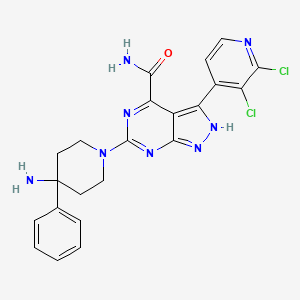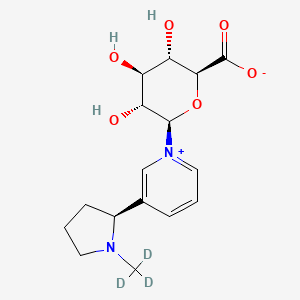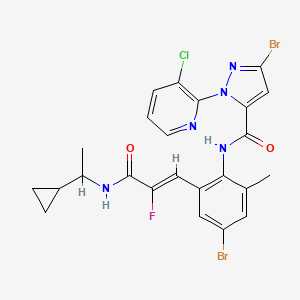
RyRs activator 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic routes and reaction conditions for RyRs activator 4 are not extensively detailed in the available literature. it is known that the compound has a molecular weight of 625.72 and a chemical formula of C24H21Br2ClFN5O2 .
化学反応の分析
RyRs activator 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly mentioned in the available sources. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
RyRs activator 4 is primarily used in scientific research to study the function and regulation of ryanodine receptors. It has applications in chemistry, biology, medicine, and industry. In biology and medicine, it is used to investigate the role of ryanodine receptors in muscle contraction, neurotransmitter release, and other physiological processes . In industry, it is utilized in the development of insecticides due to its larvicidal activity .
作用機序
RyRs activator 4 exerts its effects by binding to ryanodine receptors, which are calcium release channels located in the sarcoplasmic reticulum of muscle cells. This binding elevates the cytoplasmic calcium concentration, leading to various biological effects, including muscle contraction and neurotransmitter release . The molecular targets and pathways involved include the ryanodine receptors and the associated calcium signaling pathways .
類似化合物との比較
Similar compounds to RyRs activator 4 include 4-chloro-m-cresol and other ryanodine receptor activators. 4-chloro-m-cresol is also an extensively used activator of ryanodine receptors and has been shown to cause calcium release through these receptors . this compound is unique in its specific larvicidal activity against Mythimna separata . Other similar compounds include various phthalic acid diamides and anthranilic diamides, which also target insect ryanodine receptors .
特性
分子式 |
C24H21Br2ClFN5O2 |
|---|---|
分子量 |
625.7 g/mol |
IUPAC名 |
5-bromo-N-[4-bromo-2-[(Z)-3-(1-cyclopropylethylamino)-2-fluoro-3-oxoprop-1-enyl]-6-methylphenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H21Br2ClFN5O2/c1-12-8-16(25)9-15(10-18(28)23(34)30-13(2)14-5-6-14)21(12)31-24(35)19-11-20(26)32-33(19)22-17(27)4-3-7-29-22/h3-4,7-11,13-14H,5-6H2,1-2H3,(H,30,34)(H,31,35)/b18-10- |
InChIキー |
DFCDHTOWRWJBRK-ZDLGFXPLSA-N |
異性体SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)/C=C(/C(=O)NC(C)C4CC4)\F)Br |
正規SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C=C(C(=O)NC(C)C4CC4)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


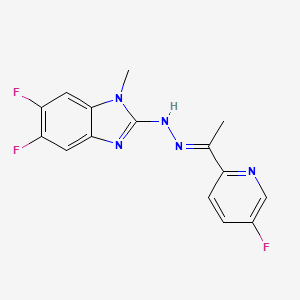


![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)

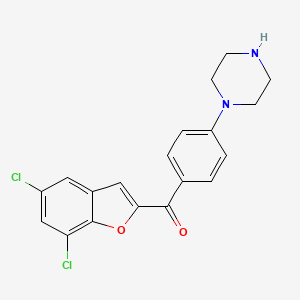
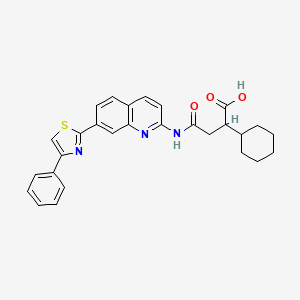
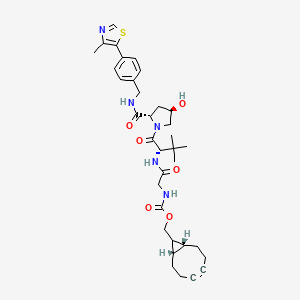
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
